Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound with the molecular formula C9H15NO2. It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to form different products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can be compared with other bicyclic compounds such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Similar in structure but with an oxygen atom in the bicyclic framework.
Bicyclo[4.1.0]heptenes: These compounds have a similar bicyclic structure but differ in their functional groups and reactivity
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)6-3-4-10-8-5-7(6)8/h6-8,10H,2-5H2,1H3 |
InChI Key |
VJNUXHILCQZALY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2C1C2 |
Origin of Product |
United States |
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